molecular formula C15H21N3O2S B2969890 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide CAS No. 2097867-28-0

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide

Cat. No. B2969890
CAS RN: 2097867-28-0
M. Wt: 307.41
InChI Key: TUXLXBCQDJYKQO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

The synthesis of N-substituted imidazole derivatives involves Suzuki coupling reaction between 1- (2- ( (4-bromobenzyl)oxy)-2- (2,4-dichlorophenyl)ethyl)-1 H -imidazole and various aryl boronic acids using Pd (dppf)Cl 2 with DCM as the catalyst in 1,4-dioxane/H 2 O (2 : 1) solvent and using potassium carbonate as base .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

1. Nucleophilic Side Chains of Proteins

N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a related compound, has been studied for its reactivity with nucleophilic side chains of proteins. This compound may serve as a spectrophotometric probe for residues such as imidazole, lysine, cysteine, and tyrosine under appropriate conditions (Llamas et al., 1986).

2. Ionic Liquid Monomers in Polymer Synthesis

Imidazolium-based ionic liquid monomers, including structures similar to the compound , are used in the synthesis of hydrophilic polymers by the reversible addition fragmentation chain transfer process. These polymers have potential applications in various fields (Vijayakrishna et al., 2008).

3. Antioxidant and Reaction with Singlet Oxygen

The antioxidant properties of ergothioneine, an imidazole-2-thione derivative of histidine betaine, highlight the potential of similar compounds in eradicating harmful singlet oxygen. This has implications for understanding oxidative stress and related physiological roles (Stoffels et al., 2017).

4. Conductivity and Transparency of Polymeric Films

Studies on imidazole-based weak bases have demonstrated their effectiveness in preparing conductive thin films with improved transparency and surface resistance. This has significant implications for electronic device applications (Choi et al., 2009).

properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(3-methylthiophen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-13-4-11-21-14(13)2-3-15(19)17-6-9-20-10-8-18-7-5-16-12-18/h4-5,7,11-12H,2-3,6,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXLXBCQDJYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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